molecular formula C10H6F4N2O2 B13929995 5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone

5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone

Cat. No.: B13929995
M. Wt: 262.16 g/mol
InChI Key: LXPDREYRERRDTP-UHFFFAOYSA-N
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Description

5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of fluorine, hydroxymethyl, and trifluoromethyl groups attached to a quinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 3-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 5-fluoro-2-nitroaniline with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to yield the quinoxalinone core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group in the starting material can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-Fluoro-6-(carboxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone.

    Reduction: 5-Fluoro-6-(aminomethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone.

    Substitution: Various substituted quinoxalinones depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-6-(trifluoromethyl)-1H-benzimidazole: Similar in structure but lacks the hydroxymethyl group.

    5-Fluoro-6-nitroisobenzofuran-1(3H)-one: Contains a nitro group instead of a hydroxymethyl group.

Uniqueness

5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone is unique due to the presence of both hydroxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H6F4N2O2

Molecular Weight

262.16 g/mol

IUPAC Name

5-fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C10H6F4N2O2/c11-6-4(3-17)1-2-5-7(6)16-8(9(18)15-5)10(12,13)14/h1-2,17H,3H2,(H,15,18)

InChI Key

LXPDREYRERRDTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1CO)F)N=C(C(=O)N2)C(F)(F)F

Origin of Product

United States

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